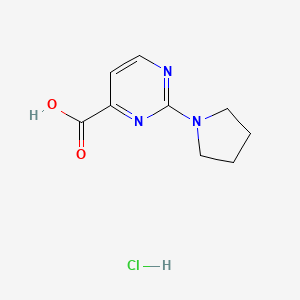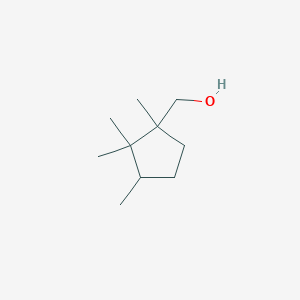
2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C9H12ClN3O2 . The structure includes a pyrrolidine ring, a pyrimidine ring, and a carboxylic acid group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.66 . It has 15 heavy atoms, 6 aromatic heavy atoms, and 2 rotatable bonds . The compound is soluble, with a solubility of 0.621 mg/ml .作用机制
Target of Action
Pyrrolidine derivatives have been reported to interact with various targets, including the androgen receptor .
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets and cause changes in their function .
Biochemical Pathways
Pyrrolidine derivatives have been reported to inhibit a wide range of enzymes .
Pharmacokinetics
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Result of Action
Pyrrolidine derivatives have been reported to have antioxidative and antibacterial properties .
Action Environment
The spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
实验室实验的优点和局限性
2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also readily available, making it a cost-effective option for research. However, this compound has some limitations. It is a highly reactive compound that can decompose under certain conditions, making it difficult to handle. This compound is also relatively insoluble in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride. One potential direction is the development of this compound-based anticancer drugs. This compound has shown promise as an inhibitor of cancer cell growth, and further research could lead to the development of new anticancer agents. Another potential direction is the study of this compound's anti-inflammatory effects. This compound could be developed as a new treatment for inflammatory diseases such as rheumatoid arthritis. Finally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields of research.
合成方法
2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride can be synthesized through a multi-step process that involves the reaction of pyrrolidine with 4-chloro-2-methylpyrimidine-5-carboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
科学研究应用
2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride has been extensively studied for its potential applications in various fields of research. One of the major applications of this compound is in the synthesis of pharmaceuticals. This compound is a key intermediate in the synthesis of various drugs such as antiviral agents, anticancer drugs, and anti-inflammatory agents. This compound has also been used in the synthesis of agrochemicals such as herbicides and fungicides.
安全和危害
属性
IUPAC Name |
2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c13-8(14)7-3-4-10-9(11-7)12-5-1-2-6-12;/h3-4H,1-2,5-6H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIIQDNTBSZNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2361643-61-8 |
Source


|
| Record name | 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-2-{[(2,4-diethoxyphenyl)amino]methyl}phenol](/img/structure/B2576407.png)

![(1-Methylpyrazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2576409.png)

![Methyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2576413.png)


![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2576418.png)
![3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2576422.png)
![3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile](/img/structure/B2576423.png)